molecular formula C21H29N3O B220708 N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide CAS No. 120478-64-0

N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide

Cat. No. B220708
CAS RN: 120478-64-0
M. Wt: 339.5 g/mol
InChI Key: ZNMWUMGOSWLWOH-FDQGKXFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide, also known as DMPEA, is a naturally occurring ergoline derivative that has gained attention for its potential pharmacological properties. DMPEA is a structural analogue of the well-known psychedelic compound, Lysergic acid diethylamide (LSD), and has been found to possess similar effects on the central nervous system.

Mechanism of Action

N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide acts on the central nervous system by binding to serotonin receptors, specifically the 5-HT2A receptor. This receptor is responsible for mediating the effects of serotonin, a neurotransmitter that is involved in mood regulation, cognition, and perception. This compound has been found to act as a partial agonist at the 5-HT2A receptor, meaning that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as LSD.
Biochemical and Physiological Effects:
This compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders such as Alzheimer's disease. This compound has also been found to increase levels of the neurotransmitter dopamine, which is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has several advantages as a research tool. It is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, this compound also has some limitations. It has a short half-life in the body, meaning that its effects are relatively short-lived. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several potential future directions for research on N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. This compound has been found to have antidepressant and anxiolytic effects in animal models, and further research could explore its potential as a novel therapeutic agent. Another potential area of research is the role of this compound in neurodegenerative disorders. Studies have shown that this compound can increase levels of BDNF, which could potentially slow the progression of diseases such as Alzheimer's. Finally, further research could explore the potential of this compound as a cognitive enhancer, as it has been found to improve memory and cognitive function in animal models.

Synthesis Methods

N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide can be synthesized through several methods, including the reaction of ergotamine with isobutyric anhydride in the presence of a Lewis acid catalyst. Another method involves the condensation of 2,6-dimethyl-4-hydroxybenzaldehyde with 2,5-dimethoxyaniline in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that this compound may have antidepressant, anxiolytic, and analgesic effects. This compound has also been found to enhance cognitive function and improve memory.

properties

CAS RN

120478-64-0

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

N-[(6aR,9S,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H29N3O/c1-12-15-10-18-16(14-7-6-8-17(22-12)19(14)15)9-13(11-24(18)5)23-20(25)21(2,3)4/h6-8,13,16,18,22H,9-11H2,1-5H3,(H,23,25)/t13-,16+,18+/m0/s1

InChI Key

ZNMWUMGOSWLWOH-FDQGKXFDSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@H](C[C@@H](CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1

SMILES

CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1

Canonical SMILES

CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1

synonyms

N-(2,6-dimethylergoline-8-yl)-2,2-dimethylpropanamide
SDZ 208-911
SDZ-208-911

Origin of Product

United States

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